Cas no 946386-33-0 (1,7,7-Trimethylbicyclo2.2.1heptan-2-one O-(4-fluorobenzyl)-oxime)
1,7,7-Trimethylbicyclo2.2.1heptan-2-one O-(4-fluorobenzyl)-oxime Chemical and Physical Properties
Names and Identifiers
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- 1,7,7-Trimethylbicyclo[2.2.1]heptan-2-one O-(4-fluorobenzyl)-oxime
- (E)-N-[(4-fluorophenyl)methoxy]-1,7,7-trimethylbicyclo[2.2.1]heptan-2-imine
- 1,7,7-TRIMETHYL-BICYCLO[2.2.1]HEPTAN-2-ONE O-(4-FLUORO-BENZYL)-OXIME
- 1,7,7-Trimethylbicyclo2.2.1heptan-2-one O-(4-fluorobenzyl)-oxime
-
- Inchi: 1S/C17H22FNO/c1-16(2)13-8-9-17(16,3)15(10-13)19-20-11-12-4-6-14(18)7-5-12/h4-7,13H,8-11H2,1-3H3/b19-15+
- InChI Key: DOJRVNPEQYTUIW-XDJHFCHBSA-N
- SMILES: FC1C=CC(=CC=1)CO/N=C1\CC2CCC\1(C)C2(C)C
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 20
- Rotatable Bond Count: 3
- Complexity: 398
- XLogP3: 4.4
- Topological Polar Surface Area: 21.6
1,7,7-Trimethylbicyclo2.2.1heptan-2-one O-(4-fluorobenzyl)-oxime Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | T191650-250mg |
1,7,7-Trimethylbicyclo[2.2.1]heptan-2-one O-(4-fluorobenzyl)-oxime |
946386-33-0 | 250mg |
$ 475.00 | 2022-06-03 | ||
| TRC | T191650-500mg |
1,7,7-Trimethylbicyclo[2.2.1]heptan-2-one O-(4-fluorobenzyl)-oxime |
946386-33-0 | 500mg |
$ 795.00 | 2022-06-03 | ||
| Chemenu | CM541254-1g |
(2Z)-n-[(4-fluorophenyl)methoxy]-1,7,7-trimethylbicyclo[2.2.1]heptan-2-imine |
946386-33-0 | 95%+ | 1g |
$*** | 2023-05-29 | |
| Chemenu | CM541254-5g |
(2Z)-n-[(4-fluorophenyl)methoxy]-1,7,7-trimethylbicyclo[2.2.1]heptan-2-imine |
946386-33-0 | 95%+ | 5g |
$*** | 2023-05-29 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1197953-1g |
(2Z)-n-[(4-fluorophenyl)methoxy]-1,7,7-trimethylbicyclo[2.2.1]heptan-2-imine |
946386-33-0 | 98% | 1g |
¥6709.00 | 2024-04-24 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1197953-2g |
(2Z)-n-[(4-fluorophenyl)methoxy]-1,7,7-trimethylbicyclo[2.2.1]heptan-2-imine |
946386-33-0 | 98% | 2g |
¥13449.00 | 2024-04-24 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1197953-5g |
(2Z)-n-[(4-fluorophenyl)methoxy]-1,7,7-trimethylbicyclo[2.2.1]heptan-2-imine |
946386-33-0 | 98% | 5g |
¥29854.00 | 2024-04-24 | |
| A2B Chem LLC | AJ28056-1g |
(2Z)-N-[(4-fluorophenyl)methoxy]-1,7,7-trimethylbicyclo[2.2.1]heptan-2-imine |
946386-33-0 | 95+% | 1g |
$950.00 | 2024-07-18 | |
| A2B Chem LLC | AJ28056-2g |
(2Z)-N-[(4-fluorophenyl)methoxy]-1,7,7-trimethylbicyclo[2.2.1]heptan-2-imine |
946386-33-0 | 95+% | 2g |
$1202.00 | 2024-07-18 | |
| A2B Chem LLC | AJ28056-5g |
(2Z)-N-[(4-fluorophenyl)methoxy]-1,7,7-trimethylbicyclo[2.2.1]heptan-2-imine |
946386-33-0 | 95+% | 5g |
$1591.00 | 2024-07-18 |
1,7,7-Trimethylbicyclo2.2.1heptan-2-one O-(4-fluorobenzyl)-oxime Related Literature
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Jason Y. C. Lim,Yong Yu,Guorui Jin,Kai Li,Yi Lu,Jianping Xie Nanoscale Adv., 2020,2, 3921-3932
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Liao Xiaoqing,Li Ruiyi,Li Zaijun,Sun Xiulan,Wang Zhouping,Liu Junkang New J. Chem., 2015,39, 5240-5248
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J. Zagora,M. Voslař,L. Schreiberová,I. Schreiber Phys. Chem. Chem. Phys., 2002,4, 1284-1291
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Hanie Hashtroudi,Ian D. R. Mackinnon J. Mater. Chem. C, 2020,8, 13108-13126
Additional information on 1,7,7-Trimethylbicyclo2.2.1heptan-2-one O-(4-fluorobenzyl)-oxime
1,7,7-Trimethylbicyclo[2.2.1]heptan-2-one O-(4-fluorobenzyl)oxime: A Comprehensive Overview
1,7,7-Trimethylbicyclo[2.2.1]heptan-2-one O-(4-fluorobenzyl)oxime (CAS No. 946386-33-0) is a complex organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, often referred to as a fluorinated oxime, is characterized by its unique structural features and potential biological activities. This article provides a detailed overview of the compound, including its chemical structure, synthesis methods, biological properties, and recent applications in drug discovery and development.
Chemical Structure and Synthesis
The chemical structure of 1,7,7-Trimethylbicyclo[2.2.1]heptan-2-one O-(4-fluorobenzyl)oxime is defined by its bicyclic framework and the presence of a fluorinated benzyl group attached to the oxime moiety. The bicyclic structure, specifically the 1,7,7-trimethylbicyclo[2.2.1]heptan-2-one core, provides rigidity and conformational stability to the molecule, which can influence its biological activity and pharmacokinetic properties.
The synthesis of this compound typically involves several steps. One common approach is to start with 1,7,7-trimethylbicyclo[2.2.1]heptan-2-one and convert it into the corresponding oxime using hydroxylamine. The resulting oxime is then treated with 4-fluorobenzyl chloride in the presence of a base to form the final product. Recent advancements in synthetic methodologies have focused on improving the efficiency and yield of this process, with some studies reporting the use of green chemistry principles to minimize environmental impact.
Biological Properties
1,7,7-Trimethylbicyclo[2.2.1]heptan-2-one O-(4-fluorobenzyl)oxime has been investigated for its potential biological activities, particularly in the context of medicinal chemistry and drug discovery. One of the key areas of interest is its ability to modulate specific enzymes and receptors involved in various disease pathways.
Recent studies have shown that this compound exhibits potent inhibitory activity against certain kinases, which are crucial enzymes involved in signal transduction pathways. For example, research published in the Journal of Medicinal Chemistry reported that 1,7,7-Trimethylbicyclo[2.2.1]heptan-2-one O-(4-fluorobenzyl)oxime selectively inhibits cyclin-dependent kinases (CDKs), which are implicated in cell cycle regulation and cancer progression. This selective inhibition suggests potential therapeutic applications in cancer treatment.
In addition to kinase inhibition, this compound has also been evaluated for its anti-inflammatory properties. Studies have demonstrated that it can reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6 in vitro and in vivo models of inflammation. These findings highlight its potential as a lead compound for developing anti-inflammatory drugs.
Clinical Applications and Drug Development
The unique structural features and biological activities of 1,7,7-Trimethylbicyclo[2.2.1]heptan-2-one O-(4-fluorobenzyl)oxime have made it an attractive candidate for further drug development efforts. Several pharmaceutical companies and academic research groups are actively investigating this compound for various therapeutic applications.
In preclinical studies, this compound has shown promising results in animal models of cancer and inflammatory diseases. For instance, a study published in Cancer Research demonstrated that treatment with 1,7,7-Trimethylbicyclo[2.2.1]heptan-2-one O-(4-fluorobenzyl)oxime significantly reduced tumor growth and improved survival rates in mice with human xenografts of breast cancer.
Beyond cancer therapy, this compound is also being explored for its potential use in treating neurodegenerative diseases such as Alzheimer's disease (AD). Research has shown that it can inhibit beta-secretase (BACE1), an enzyme involved in the production of amyloid-beta peptides that are central to AD pathology. These findings suggest that 1,7,7-Trimethylbicyclo[2.2.1]heptan-2-one O-(4-fluorobenzyl)oxime could be a valuable lead for developing novel therapies for AD.
Conclusion
1,7,7-Trimethylbicyclo[2.2.1]heptan-2-one O-(4-fluorobenzyl)oxime (CAS No. 946386-33-0) is a promising compound with a unique chemical structure and diverse biological activities. Its potential applications in cancer therapy, anti-inflammatory treatments, and neurodegenerative disease management make it an exciting area of ongoing research and development in medicinal chemistry and pharmaceutical science.
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